molecular formula C10H12O B068378 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone CAS No. 178742-84-2

1-(4-Ethynylcyclohex-3-en-1-yl)ethanone

Cat. No. B068378
CAS RN: 178742-84-2
M. Wt: 148.2 g/mol
InChI Key: ZVOYANGKHSYOAG-UHFFFAOYSA-N
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Description

1-(4-Ethynylcyclohex-3-en-1-yl)ethanone, also known as EC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EC is a yellowish powder that is soluble in organic solvents and has a molecular weight of 164.21 g/mol. In

Scientific Research Applications

1-(4-Ethynylcyclohex-3-en-1-yl)ethanone has been studied for its potential applications in various fields such as material science, organic synthesis, and medicinal chemistry. In material science, this compound has been used as a building block for the synthesis of conjugated polymers with potential applications in electronic devices. In organic synthesis, this compound has been used as a reagent for the synthesis of various organic compounds. In medicinal chemistry, this compound has been studied for its potential anticancer and antifungal properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone is not fully understood. However, it is believed that this compound inhibits the activity of enzymes involved in the biosynthesis of ergosterol, a component of fungal cell membranes. This leads to the disruption of fungal cell membrane integrity and ultimately cell death. In addition, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo. In addition, this compound has been shown to have anticancer and antifungal properties. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9. In fungal cells, this compound disrupts cell membrane integrity by inhibiting the biosynthesis of ergosterol. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

1-(4-Ethynylcyclohex-3-en-1-yl)ethanone has several advantages for lab experiments. It is relatively easy to synthesize and has a purity of over 95%. In addition, this compound has low toxicity in vitro and in vivo, making it a safe compound to work with. However, this compound has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous solutions. In addition, this compound has a short half-life in vivo, which may limit its potential as a therapeutic agent.

Future Directions

There are several future directions for the study of 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone. One potential direction is the synthesis of new derivatives of this compound with improved properties such as water solubility and longer half-life. Another potential direction is the study of the mechanism of action of this compound in more detail. This could lead to the development of new therapeutic agents for the treatment of cancer and fungal infections. Finally, the study of the anti-inflammatory properties of this compound could lead to the development of new anti-inflammatory drugs.

Synthesis Methods

The synthesis of 1-(4-Ethynylcyclohex-3-en-1-yl)ethanone involves the reaction of 4-bromo-2-methyl-3-butyn-2-ol with cyclohex-3-en-1-one in the presence of a base such as potassium carbonate. The reaction yields this compound as a yellowish powder with a purity of over 95%. The synthesis method of this compound is relatively easy and can be performed in a laboratory setting.

properties

IUPAC Name

1-(4-ethynylcyclohex-3-en-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-3-9-4-6-10(7-5-9)8(2)11/h1,4,10H,5-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOYANGKHSYOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC(=CC1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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